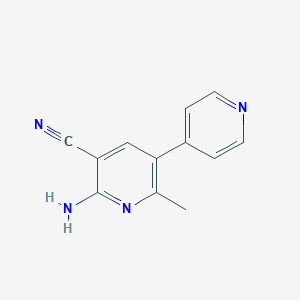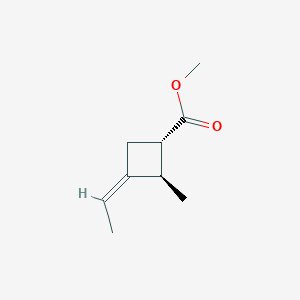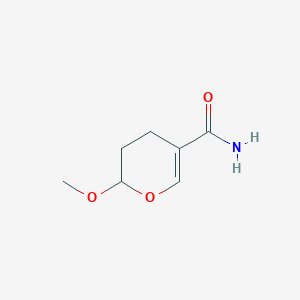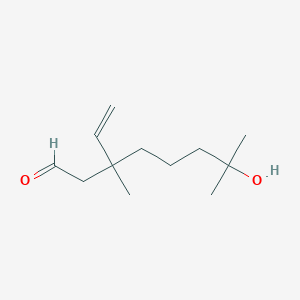![molecular formula C18H17N3O B145339 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one CAS No. 131229-46-4](/img/structure/B145339.png)
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazoquinazoline family and is known for its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a protective effect on the liver, reducing oxidative stress and inflammation in this organ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one. One area of interest is the development of novel formulations and delivery methods that can improve the bioavailability and efficacy of this compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a promising compound with significant potential in scientific research. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one involves the condensation of 4-methylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
131229-46-4 |
|---|---|
Nombre del producto |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
3-methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-11-21-17(13(20)2)19-16-6-4-3-5-15(16)18(21)22/h3-10,13H,11H2,1-2H3 |
Clave InChI |
AOYJXYXMSAXOTG-UHFFFAOYSA-N |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
SMILES canónico |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
Sinónimos |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



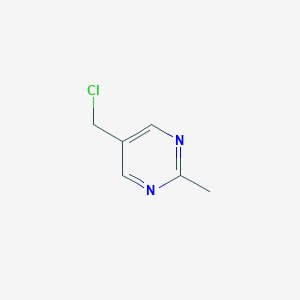
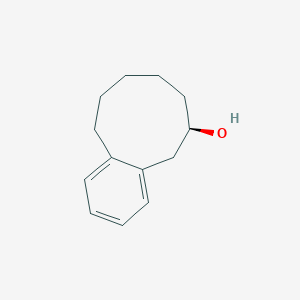

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
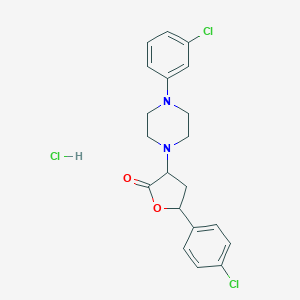
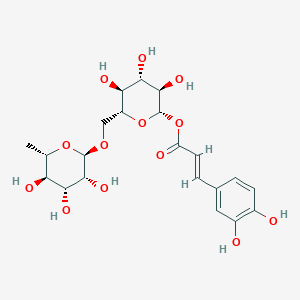
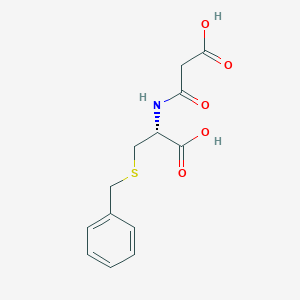
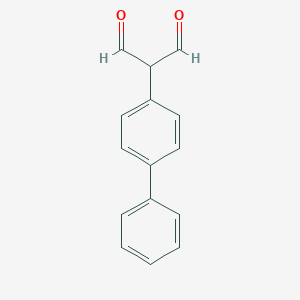
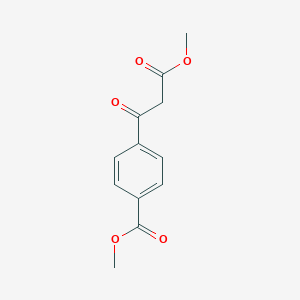
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
